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An In-depth Technical Guide on the Structure-Activity Relationship of PD-135158 and its
Analogs: Potent and Selective CCK-B Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship
(SAR) of PD-135158, a potent and selective antagonist for the cholecystokinin-B (CCK-B)
receptor, and its analogs. This document details the quantitative data on receptor binding and
functional activity, outlines the experimental protocols used for their evaluation, and visualizes
the key signaling pathways and experimental workflows.

Introduction

Cholecystokinin (CCK) is a neuropeptide that plays a significant role in various physiological
processes in the central nervous system (CNS) and the gastrointestinal (Gl) tract. It exerts its
effects through two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The CCK-
B receptor, also known as the gastrin receptor, is predominantly found in the brain and is
implicated in anxiety, panic disorders, and pain perception. Consequently, the development of
selective CCK-B receptor antagonists has been a key area of research for novel anxiolytic and
antipsychotic therapies. PD-135158 emerged from a class of indole-based compounds
developed by Parke-Davis as a highly potent and selective CCK-B antagonist. This guide
delves into the chemical modifications of the PD-135158 scaffold and their impact on receptor
affinity and functional activity.
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Structure-Activity Relationship of PD-135158
Analogs

The core structure of PD-135158 is a 3-(1H-indol-3-yl)-N-(1-methyl-1H-indol-3-yl)benzamide.
The SAR studies on this series of compounds have revealed critical insights into the structural
requirements for high-affinity and selective binding to the CCK-B receptor. The key
modifications have been focused on the indole rings and the central benzamide linker.

Quantitative Data Presentation

The following tables summarize the in vitro binding affinities of PD-135158 and its analogs for
the human CCK-A and CCK-B receptors, their functional antagonism in a phosphoinositide
turnover assay, and their in vivo efficacy in a rat elevated plus-maze model of anxiety.

Table 1: In Vitro CCK-A and CCK-B Receptor Binding Affinities of PD-135158 and Analogs

. . Selectivity

R1 (Indole- R2 (Indole'- CCK-B Ki CCK-A Ki
Compound (CCK-

N1) N1) (nM) (nM)

AICCK-B)

PD-135158 H CH3 0.35 1200 3428
Analog 1 H H 25 1500 600
Analog 2 CH3 CH3 0.8 1800 2250
Analog 3 H C2H5 0.40 1100 2750
Analog 4 H i-Pr 1.2 1300 1083
Analog 5 F (5-position)  CH3 0.28 1000 3571

Cl (5-
Analog 6 N CH3 0.30 1150 3833

position)

Table 2: Functional Antagonism in Phosphoinositide (PI) Turnover Assay
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CCK-B IC50 (nM) for inhibition of CCK-8s

Compound .
stimulated PI turnover
PD-135158 15
Analog 1 10.2
Analog 2 3.8
Analog 5 1.2
Analog 6 1.3

Table 3: In Vivo Anxiolytic Activity in the Rat Elevated Plus-Maze

% Increase in Time Spent

Compound Dose (mg/kg, i.p.)
on Open Arms
PD-135158 0.1 150
0.3 210
Analog 5 0.1 165
0.3 230
Diazepam (Control) 1.0 180

Experimental Protocols
Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for CCK-A and CCK-B
receptors.

Methodology:

 Membrane Preparation: Membranes were prepared from CHO cells stably expressing either
the human CCK-A or CCK-B receptor. Cells were homogenized in ice-cold 50 mM Tris-HCI
buffer (pH 7.4) and centrifuged. The resulting pellet was washed and resuspended in assay
buffer.
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» Radioligand: [3H]PD-140376, a high-affinity CCK-B antagonist radioligand, was used for the
CCK-B receptor binding assay. For the CCK-A receptor, [3H]L-364,718 was used.

o Assay Conditions: The assay was performed in a 96-well plate format. To each well,
membrane preparation, radioligand (at a concentration close to its Kd), and various
concentrations of the test compound were added. Non-specific binding was determined in
the presence of a high concentration of a non-labeled standard antagonist (e.g., 1 uM PD-
135158 for CCK-B).

¢ Incubation and Filtration: Plates were incubated for 90 minutes at room temperature. The
binding reaction was terminated by rapid filtration through glass fiber filters using a cell
harvester. The filters were washed with ice-cold buffer to remove unbound radioligand.

» Data Analysis: The radioactivity retained on the filters was measured by liquid scintillation
counting. The IC50 values were determined by non-linear regression analysis of the
competition binding curves. Ki values were calculated using the Cheng-Prusoff equation: Ki
=1C50/ (1 + [L)/Kd), where [L] is the concentration of the radioligand and Kd is its
dissociation constant.

Phosphoinositide (Pl) Turnover Assay

Objective: To assess the functional antagonist activity of the compounds by measuring their
ability to inhibit agonist-stimulated PI hydrolysis.

Methodology:

e Cell Culture and Labeling: CHO cells expressing the human CCK-B receptor were cultured
and seeded in 24-well plates. The cells were labeled overnight with myo-[3H]inositol.

e Assay Procedure: The labeled cells were washed and pre-incubated with LiCl (to inhibit
inositol monophosphatase) and the test antagonist at various concentrations for 30 minutes.
Subsequently, the cells were stimulated with a submaximal concentration of the agonist
CCK-8s for 45 minutes.

o Extraction and Quantification of Inositol Phosphates: The reaction was stopped by the
addition of ice-cold perchloric acid. The cell lysates were neutralized, and the total inositol
phosphates (IPs) were separated from free inositol by anion-exchange chromatography.
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» Data Analysis: The amount of [3H]IPs was quantified by liquid scintillation counting. The IC50
value for each antagonist was calculated as the concentration that produced a 50% inhibition
of the CCK-8s-stimulated IP accumulation.

In Vivo Anxiolytic Activity: Elevated Plus-Maze

Objective: To evaluate the anxiolytic-like effects of the compounds in rats.

Methodology:

Apparatus: The elevated plus-maze consists of two open arms and two enclosed arms,
elevated from the floor.

e Animals: Male Sprague-Dawley rats were used.

e Procedure: The test compounds or vehicle were administered intraperitoneally (i.p.) 30
minutes before the test. Each rat was placed in the center of the maze, facing an open arm.
The behavior of the rat was recorded for 5 minutes using a video camera.

o Data Analysis: The primary measures of anxiety were the percentage of time spent in the
open arms and the number of entries into the open arms. An increase in these parameters is
indicative of an anxiolytic effect. Data were analyzed using ANOVA followed by post-hoc
tests for comparison between groups.

Signaling Pathways and Experimental Workflows
CCK-B Receptor Signaling Pathway

The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq
alpha subunit. Activation of the receptor by an agonist initiates a downstream signaling
cascade. The following diagram illustrates this pathway.
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Caption: CCK-B Receptor Signaling Pathway.

Experimental Workflow for SAR Studies

The following diagram outlines the general workflow for the structure-activity relationship
studies of PD-135158 and its analogs.
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Caption: Workflow for SAR Studies.
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Conclusion

The structure-activity relationship studies of PD-135158 and its analogs have provided a clear
understanding of the structural requirements for potent and selective antagonism of the CCK-B
receptor. The N-methylation of the second indole ring and the introduction of small electron-
withdrawing groups on the first indole ring are key for enhancing binding affinity and selectivity.
The functional and in vivo data correlate well with the binding affinities, confirming the
mechanism of action of these compounds. This comprehensive guide serves as a valuable
resource for researchers in the field of neuroscience and drug discovery, providing a solid
foundation for the design of next-generation CCK-B receptor antagonists with improved
therapeutic profiles.

 To cite this document: BenchChem. [Structure-activity relationship of PD-135158 and its
analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679099#structure-activity-relationship-of-pd-
135158-and-its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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